molecular formula C22H13F3O6S B2527612 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 637749-64-5

3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2527612
CAS No.: 637749-64-5
M. Wt: 462.4
InChI Key: CRDJJPRQZMIYQW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate (CAS: 308299-72-1) features a chromene (benzopyran) core substituted with a trifluoromethyl group at position 2, a 3-methoxyphenoxy group at position 3, and a thiophene-2-carboxylate ester at position 6. Its molecular formula is C₂₂H₁₃F₃O₆S, with a molar mass of 462.4 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene carboxylate moiety may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3O6S/c1-28-12-4-2-5-13(10-12)29-19-18(26)15-8-7-14(30-21(27)17-6-3-9-32-17)11-16(15)31-20(19)22(23,24)25/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDJJPRQZMIYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate typically involves a multi-step process. One common approach starts with the preparation of the chromen core, which is achieved through the cyclization of suitable precursors under controlled conditions. The addition of trifluoromethyl and methoxyphenoxy groups can be done via electrophilic aromatic substitution reactions, facilitated by catalysts like Lewis acids.

Industrial Production Methods:

For industrial-scale production, the process is often optimized to improve yield and reduce costs. Techniques such as continuous flow reactors might be employed to maintain precise control over reaction conditions. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis while ensuring product purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

This compound is capable of undergoing several types of chemical reactions, including oxidation, reduction, and substitution. For instance, its chromen ring structure allows it to participate in electrophilic aromatic substitution reactions, while the carboxylate group can be involved in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : It can be oxidized using agents like potassium permanganate under acidic conditions.

  • Reduction: : Lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.

  • Substitution: : Nucleophiles such as amines and thiols can react with the carboxylate group under mild conditions to form amides and thioesters, respectively.

Major Products Formed:

Oxidation might yield carboxylic acids or ketones depending on the conditions. Reduction typically leads to alcohols, and substitution reactions can yield a variety of derivatives, such as esters, amides, and thioesters.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties. A study utilizing the ABTS method showed that certain derivatives could inhibit oxidative stress markers effectively, indicating potential therapeutic applications in oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate has been evaluated against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting their potential use as antimicrobial agents in clinical settings .

Case Studies

  • Antioxidant Evaluation :
    • Study Title : "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene derivatives" .
    • Findings : The study reported a significant inhibition percentage (62%) for one of the synthesized amino thiophene derivatives when tested against ascorbic acid, highlighting its potential as a natural antioxidant.
  • Antibacterial Screening :
    • Study Title : "Evaluation of Ethyl 2-(Substituted Phenyl) Acrylamido Derivatives" .
    • Findings : The synthesized compounds exhibited varying degrees of antibacterial activity, with some derivatives showing higher efficacy than standard antibiotics like Ampicillin.

Table 1: Summary of Antioxidant Activity Results

CompoundInhibition (%)Method Used
7a62.0ABTS
5a47.8DPPH
3b40.0FRAP

Table 2: Antibacterial Activity Against Pathogens

CompoundBacteriaZone of Inhibition (mm)
7bStaphylococcus aureus15
5bEscherichia coli12
3aBacillus subtilis18

Mechanism of Action

The specific mechanism of action for 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate can vary depending on its application. Generally, its effects are mediated through interactions with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or allosteric sites, leading to modulation of biological pathways. For example, its trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and target specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared with structurally analogous derivatives (Table 1).

Table 1: Structural and Functional Comparison of Analogous Chromene Derivatives

Compound Name Substituents (Chromene Core) Molecular Formula Molar Mass (g/mol) Key Features/Biological Activity
Target Compound : 3-(3-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 3-(3-Methoxyphenoxy), 7-(thiophene-2-carboxylate) C₂₂H₁₃F₃O₆S 462.4 High lipophilicity; potential enzymatic hydrolysis at ester linkage
3-(3,4-Dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 3-(3,4-Dimethoxyphenyl), 7-(thiophene-2-carboxylate) C₂₃H₁₅F₃O₆S 476.4 Enhanced solubility due to additional methoxy group; unconfirmed bioactivity
3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 3-(4-Methoxyphenyl), 7-(thiophene-2-carboxylate) C₂₂H₁₃F₃O₆S 462.4 Reduced steric hindrance vs. phenoxy substituent; similar electronic profile
3-(4-(tert-Butyl)phenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 3-(4-tert-Butylphenoxy), 7-(thiophene-2-carboxylate) C₂₅H₁₉F₃O₅S 488.5 Increased hydrophobicity; predicted high membrane permeability
3-(2-Naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate 3-(2-Naphthyloxy), 7-(thiophene-2-carboxylate) C₂₅H₁₃F₃O₅S 494.4 Extended aromatic system; potential π-π stacking in protein binding
N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides (e.g., 4a-k) 7-Benzamide substituent Varies ~400–450 Cytotoxic against A-549 (lung) and MCF-7 (breast) cancer cell lines

Key Comparative Insights

Substituent Effects on Solubility and Lipophilicity: The 3-methoxyphenoxy group in the target compound introduces moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, the 3,4-dimethoxyphenyl analog (CAS: 307534-95-8) has higher solubility due to polar methoxy groups but reduced lipophilicity . The tert-butylphenoxy derivative (CAS: 315714-94-4) exhibits significantly enhanced hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity: While the target compound lacks direct cytotoxicity data, structurally related N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides demonstrate potent activity against A-549 (IC₅₀: 1.2–8.7 µM) and MCF-7 (IC₅₀: 1.5–9.3 µM) cells . The 2-naphthyloxy analog (CAS: 385372-96-3) could exhibit enhanced protein binding via π-π interactions but may suffer from metabolic instability due to esterase susceptibility .

The trifluoromethyl group universally enhances electron-withdrawing effects, stabilizing the chromene core and resisting oxidative metabolism .

Biological Activity

The compound 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a derivative of chromenone with potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C23H15F3O7S\text{C}_{23}\text{H}_{15}\text{F}_3\text{O}_7\text{S}

This structure includes a chromenone core, a trifluoromethyl group, and a thiophene carboxylate moiety, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of chromenones exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and prostate cancer cells.

A notable study indicated that the introduction of electron-withdrawing groups such as trifluoromethyl enhances cytotoxicity by altering the electronic characteristics of the molecule, thereby increasing its interaction with target proteins involved in cancer progression .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation and induction of apoptosis
Anti-inflammatoryInhibition of cytokine release from activated macrophages
AntimicrobialDisruption of bacterial cell membrane integrity

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of chromenone derivatives, it was found that 3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate exhibited IC50 values in the micromolar range against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound revealed that it significantly reduced LPS-induced nitric oxide production in RAW 264.7 macrophages. The compound's ability to modulate inflammatory pathways highlights its therapeutic potential in conditions like rheumatoid arthritis .

Research Findings

Further research into the structure-activity relationship (SAR) has indicated that modifications to the methoxy and trifluoromethyl groups can enhance biological activity. For example, increasing steric hindrance around the chromenone core resulted in improved binding affinity to target proteins associated with inflammation and cancer .

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
Increased steric hindranceEnhanced binding affinity to target proteins
Electron-withdrawing groupsIncreased cytotoxicity against cancer cells

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